molecular formula C11H14O2 B1676463 Methyl eugenol CAS No. 93-15-2

Methyl eugenol

Cat. No.: B1676463
CAS No.: 93-15-2
M. Wt: 178.23 g/mol
InChI Key: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Description

Methyl eugenol is a naturally occurring chemical compound classified as a phenylpropene, a type of phenylpropanoid. It is the methyl ether of eugenol and is found in various essential oils. This compound plays a significant role in nature, particularly in relation to insect behavior and pollination . It is found in over 450 plant species from 80 families, including both angiosperm and gymnosperm families .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl eugenol can be synthesized through the methylation of eugenol. The process involves adding sodium hydroxide solution to a reaction kettle, followed by the addition of eugenol under stirring conditions. The reaction temperature is maintained between 20 to 30°C, and methyl sulfate is slowly added. After the addition, the mixture is stirred for an hour and then heated to 40 to 50°C for another hour to resolve the methyl sulfate. The product is then obtained through underpressure distillation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield, high product purity, and low cost .

Chemical Reactions Analysis

Types of Reactions: Methyl eugenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Strong nucleophiles like sodium methoxide are commonly used.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Toxicological Studies

Methyl eugenol has been extensively studied for its toxicological effects due to its structural similarity to other carcinogenic compounds. The National Toxicology Program (NTP) conducted a two-year bioassay on F344 rats and B6C3F1 mice, revealing that this compound caused significant dose-related increases in hepatocellular tumors in both species. Specifically, the study found:

  • Tumor Incidence :
    • Hepatocellular adenomas and carcinomas were observed at doses as low as 37 mg/kg body weight per day.
    • In female rats, the incidence of hepatoblastoma significantly exceeded historical controls at all treatment levels .

Table 1: Summary of Tumor Incidence from NTP Study

Tumor TypeDose (mg/kg)Male RatsFemale Rats
Hepatocellular Adenoma37IncreasedIncreased
Hepatocellular Carcinoma75IncreasedIncreased
Hepatoblastoma150IncreasedIncreased
Glandular Stomach Tumors150PresentPresent

Gastroprotective Activity

Recent studies have highlighted the gastroprotective properties of this compound. A study demonstrated that oral administration of this compound exhibited a dose-dependent protective effect against gastric damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). The maximum protective effect was noted at a dose of 177 mg/kg, comparable to omeprazole, a standard gastroprotective agent .

Table 2: Gastroprotective Effects of this compound

Dose (mg/kg)Ulcer Index (mm²)Comparison with Omeprazole (40 mg/kg)
3022.51 ± 1.54Not significantly different
10018.43 ± 2.39Not significantly different
1779.78 ± 2.16Similar

Antioxidant Properties

This compound has also been recognized for its antioxidant activity. It has been shown to reduce oxidative stress in various experimental models, which may contribute to its gastroprotective effects .

Agricultural Applications

In agriculture, this compound is utilized as an attractant in pest management strategies, particularly for fruit flies such as the Mediterranean fruit fly (Ceratitis capitata). Its efficacy as a lure is attributed to its strong olfactory appeal to male fruit flies, facilitating monitoring and control measures .

Case Study: Biomonitoring of this compound Exposure

A significant case study presented at the International Biomonitoring Workshop highlighted the use of this compound as a biomarker for human exposure due to its prevalence in dietary sources and consumer products. The study emphasized the need for further research into its metabolic pathways and potential health impacts given its carcinogenic properties .

Case Study: Safety Assessment in Food Products

The European Food Safety Authority conducted assessments on the safety of this compound in food products, concluding that while it is present in many essential oils used as flavoring agents, its potential carcinogenicity necessitates careful regulation and monitoring .

Mechanism of Action

The exact mechanism of action of methyl eugenol is not fully understood. it is known to interfere with action potential conduction, which may contribute to its anti-pain activity. Research has also shown that this compound has anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .

Comparison with Similar Compounds

This compound’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.

Biological Activity

Methyl eugenol (ME) is a phenylpropene compound found in various essential oils, particularly in plants such as clove, basil, and nutmeg. It has garnered attention for its diverse biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. Its mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress.

  • Mechanism of Action :
    • ME activates Nrf2 in a dose-dependent manner.
    • This activation leads to the transcription of genes responsible for antioxidant defense, such as glutamate cysteine ligase and glutathione S-transferase A1.
    • ME stabilizes Nrf2 by preventing its degradation by Keap1, allowing it to accumulate and translocate to the nucleus.

Research Findings :

  • In vitro studies demonstrated that ME pretreatment significantly reduced intracellular reactive oxygen species (ROS) levels in cell lines like HEK 293 and NIH 3T3 fibroblasts .
  • The DPPH assay indicated that ME exhibited considerable antioxidant activity with an IC50 value of approximately 2.253 μg/mL .

Anticancer Potential

This compound has shown promising anticancer effects across various cancer types.

  • Case Study : A study on retinoblastoma RB355 cells revealed that ME exhibited a dose-dependent cytotoxic effect with an IC50 value of 50 µM. ME treatment resulted in G2/M phase arrest and induced autophagy .
  • Molecular Mechanisms :
    • ME modulates the mTOR/PI3K/Akt signaling pathway, leading to downregulation of key proteins involved in cell proliferation.
    • Western blot analyses showed decreased levels of phosphorylated mTOR and Akt following ME treatment.

Anti-inflammatory Activity

ME has also been investigated for its anti-inflammatory properties.

  • Research Findings : In vitro anti-inflammatory tests showed that ME had an IC50 value of approximately 36.44 μg/mL, indicating its potential as an anti-inflammatory agent .
  • Mechanism : The compound may inhibit the denaturation of proteins, which is a key factor in inflammation.

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens.

  • Study Findings : In comparative studies, ME demonstrated moderate antimicrobial activity against eight tested microbes. However, its effectiveness was lower than that of some standard antimicrobial agents .
  • Application : Due to its antimicrobial properties, ME can be considered for use in food preservation and as a natural pesticide.

Genotoxicity and Safety Concerns

While this compound shows beneficial biological activities, there are safety concerns regarding its potential genotoxicity and hepatotoxicity.

  • Genotoxicity Studies : The Allium cepa assay indicated moderate genotoxic effects associated with ME .
  • Toxicological Risks : Prolonged exposure to ME may lead to changes in gut microbiota and liver damage, necessitating caution in its application .

Summary Table of Biological Activities

Biological ActivityMechanism/FindingsIC50 Value
AntioxidantActivation of Nrf2; reduction of ROS2.253 μg/mL
AnticancerG2/M phase arrest; modulation of mTOR/PI3K/Akt50 µM (retinoblastoma)
Anti-inflammatoryInhibition of protein denaturation36.44 μg/mL
AntimicrobialModerate activity against various microbesVaries by pathogen

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthesis protocols for methyl eugenol?

this compound is synthesized via the Williamson ether synthesis, involving methylation of eugenol’s hydroxyl group. Key steps include:

  • Methylation agents : Dimethyl sulfate, methyl halides, or dimethyl carbonate.
  • Catalysts : KOH or bentonite for reaction efficiency.
  • Purification : Distillation or chromatography to ensure purity. Researchers should validate purity using NMR and GC-MS and compare yields across agents (e.g., dimethyl sulfate yields ~85% vs. dimethyl carbonate at ~78%) .
Methylation AgentCatalystTypical Yield (%)
Dimethyl sulfateKOH85
Dimethyl carbonateBentonite78

Q. What frameworks guide the safety assessment of this compound in academic research?

The IFRA Standard and RIFM Safety Assessments provide toxicity thresholds based on:

  • Genotoxicity assays : Ames test, micronucleus assays.
  • Carcinogenicity studies : Rodent bioassays (e.g., hepatocellular adenomas at ≥30 mg/kg/day). Researchers must align exposure limits (e.g., ≤0.01% in cosmetics) with product categories and cite RIFM’s criteria for hazard classification .

Q. How should literature reviews on this compound’s biological activities be structured?

  • Systematic approaches : Use PRISMA guidelines to screen PubMed/Scopus for terms like "this compound AND antioxidant" or "genotoxicity."
  • Data synthesis : Tabulate IC50 values for antioxidant activity (e.g., DPPH assay: 12.5 µM) and compare with structurally analogous compounds .

Advanced Research Questions

Q. How can conflicting data on this compound’s genotoxicity be resolved?

Contradictions arise from:

  • Metabolic activation : CYP450-mediated formation of 1'-hydroxythis compound (genotoxic metabolite).
  • Dose-response variability : Low-dose non-linear effects in vitro vs. in vivo. Methodological solutions:
  • Toxicogenomics : Compare gene expression profiles (e.g., p53 activation) across studies.
  • High-throughput screening : Use HepG2 cells with metabolic activation systems to mimic human hepatotoxicity .

Q. What experimental designs are optimal for comparative toxicity studies between this compound and isoeugenol?

  • In silico modeling : Apply QSAR tools to predict binding affinity to DNA adducts (e.g., this compound’s higher electrophilicity index).
  • In vitro assays : Parallel testing in comet assays (this compound shows 2× DNA damage vs. isoeugenol).
  • Mechanistic studies : Use metabolomics to track differences in sulfotransferase-mediated bioactivation pathways .

Q. How should researchers address confounding variables in epidemiological studies on this compound exposure?

  • Stratification : Group participants by lifestyle factors (e.g., dietary intake of safrole-rich foods).
  • Sensitivity analysis : Use multivariable regression to adjust for smoking or alcohol use.
  • Biomarker validation : Quantify urinary 1'-hydroxythis compound glucuronide as a exposure biomarker .

Q. What statistical methods are suitable for meta-analyses of this compound’s carcinogenicity data?

  • Random-effects models : Account for heterogeneity across rodent studies.
  • Dose-response meta-analysis : Pool data using the Benchmark Dose (BMD) approach.
  • Publication bias assessment : Apply Egger’s regression test to adjust for underreported negative results .

Q. Methodological Guidance

Q. How to ethically design human studies involving this compound exposure?

  • Informed consent : Disclose potential risks (e.g., hepatotoxicity).
  • Exposure limits : Adhere to IFRA’s thresholds (e.g., 0.002% in leave-on products).
  • Data anonymization : Use coded identifiers for participant biospecimens .

Q. What protocols ensure reproducibility in this compound’s bioactivity assays?

  • Standardization : Use identical cell lines (e.g., HepG2) and serum concentrations.
  • Positive controls : Include quercetin for antioxidant assays or N-methyl-N-nitrosourea for genotoxicity tests.
  • Blinding : Assign sample IDs randomly to reduce observer bias .

Q. How to integrate multi-omics data in this compound toxicity studies?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., NRF2/ARE).
  • Metabolomics : LC-MS to detect reactive metabolites.
  • Data integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to map interactions .

Q. Data Presentation and Validation

Q. How should contradictory results in this compound research be reported?

  • Transparency : Highlight methodological differences (e.g., in vitro vs. in vivo metabolic activation).
  • Uncertainty quantification : Report confidence intervals for IC50 or BMD values.
  • Expert review : Submit findings to panels like RIFM’s Expert Panel for independent validation .

Q. What are best practices for visualizing this compound’s dose-response relationships?

  • Graphical tools : Use nonlinear regression curves in GraphPad Prism.
  • Heatmaps : Compare EC50 values across multiple assays (e.g., antioxidant vs. cytotoxic effects).
  • Forest plots : Display meta-analysis results with heterogeneity indices .

Properties

IUPAC Name

1,2-dimethoxy-4-prop-2-enylbenzene
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InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
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InChI Key

ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)CC=C)OC
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Molecular Formula

C11H14O2
Record name METHYLEUGENOL
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DSSTOX Substance ID

DTXSID5025607
Record name 1,2-Dimethoxy-4-(2-propen-1-yl)benzene
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Molecular Weight

178.23 g/mol
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Physical Description

Methyleugenol is a clear colorless to pale yellow liquid with a spicy earthy odor. Bitter burning taste. (NTP, 1992), Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB], Liquid, Colourless to pale yellow liquid; Clove-carnation aroma
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Boiling Point

490.5 °F at 760 mmHg (NTP, 1992), 254.7 °C
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Flash Point

210 °F (NTP, 1992), 99 °C, 99 °C (210 °F) (closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol, ethyl ether, Soluble in fixed oils; insoluble in glycerin and propylene glycol, In water, 500 mg/L at 25 °C, 0.5 mg/mL at 25 °C, Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol, Soluble (in ethanol)
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Density

1.0396 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.032-1.036 at 25 °C, 1.032-1.036
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 185.0 °F (NTP, 1992), 0.01 [mmHg], 0.012 mm Hg at 25 °C (extrapolated)
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Color/Form

Crystals from hexane, Colorless to pale yellow liquid

CAS No.

93-15-2
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Melting Point

25 °F (NTP, 1992), -4 °C
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Synthesis routes and methods I

Procedure details

33 parts of eugenol, 50 parts of dimethyl carbonate and 2 parts of tri-n-butylphosphine are kept for 15 hours at 190° C. Working up takes place as described in Example 24. 31 parts (88% of theory, based on converted eugenol) of eugenol methyl ether of boiling point 69°-70° C./0.13 mbar are obtained. The conversion is virtually quantitative.
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Synthesis routes and methods II

Procedure details

Chemicals were purchased from Sigma-Aldrich Chemical Company (St. Louis, Mo.) unless noted. Plant oils were manufactured by Aura Cacia (Weaverville, Calif.). Juvocimene was synthesized as described (Mestres, R. and E. Munoz, 1996, Synthetic Comm., 26:1309-1319). Myristicin, apiole, bergamotin, tangeretin, bisabolol, and cucurbitacin were obtained from Indofine Chemical Company (Somerville, N.J.). Methyleugenol was provided by the Batelle Chemical Company (Columbus, Ohio). Man-made insecticides were purchased from Chem Service (West Chester, Pa.). The precocene-like suicide substrate 3,4-dimethoxyisopentenylphenol was prepared as described Bowers, W. S., et al., 1976, Science, 217:647-648) except that a 3,4-dimethoxylated reactant was used.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl eugenol
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Methyl eugenol
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Methyl eugenol
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Methyl eugenol
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Methyl eugenol
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Methyl eugenol

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